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Compound of Interest

Compound Name:
(R)-5-Methyl-4,7-

diazaspiro[2.5]octan-6-one

Cat. No.: B15072436

Get Quote

Introduction: Escaping "Flatland" in Kinase Drug
Discovery
Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, planar

heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) that mimic the adenine ring of ATP.

While effective at binding the kinase hinge region, these planar molecules often suffer from

poor physicochemical properties, high promiscuity (off-target toxicity), and susceptibility to

cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these limitations, modern medicinal chemistry has shifted toward three-

dimensional (3D) architectures[2]. Spiro-lactams—characterized by two rings joined at a single

tetrahedral carbon atom and containing a cyclic amide—have emerged as privileged scaffolds.

They offer a rigid, non-planar geometry that perfectly addresses the limitations of traditional

inhibitors by projecting functional groups into distinct spatial vectors, thereby enhancing target

selectivity and metabolic stability[1][3].

Mechanistic Rationale: Why Spiro-Lactams?
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As an application scientist, it is critical to understand the causality behind selecting a spiro-

lactam core over a traditional planar ring:

Precision Hydrogen Bonding: The lactam motif provides a highly directional hydrogen bond

donor (NH) and acceptor (C=O) pair. In kinases like CDK8 and CDK19, the spirolactam

amide acts as a critical bridge, simultaneously interacting with the catalytic Lysine (Lys52)

and the Aspartate (Asp173) of the highly conserved DMG (Asp-Met-Gly) motif[4].

Enhanced Selectivity via Vectorial Projection: The sp3-hybridized spiro carbon forces the

molecule into a rigid 3D conformation. This allows the precise projection of substituents into

narrow allosteric pockets or solvent-exposed regions that differ slightly between closely

related kinases. For example, spiro-azaindolines have been successfully used to achieve

high selectivity for Hematopoietic Progenitor Kinase 1 (HPK1) over the closely related off-

target LCK[3].

Metabolic Shielding: Planar aromatic rings are electron-rich and prime targets for CYP450

oxidation. By replacing these aromatic systems with sp3-rich spirocyclic lactams, the

metabolic "soft spots" are removed. This structural shift significantly lowers intrinsic

clearance (CLint) and improves the pharmacokinetic profile of the drug candidate[3][5].

Mechanism of spiro-lactam HPK1 inhibitors in enhancing T-cell activation.

Quantitative Data: Flat vs. 3D Spiro-Lactam
Inhibitors
The transition from a planar scaffold to a spiro-lactam architecture yields measurable

improvements in both potency and ADME (Absorption, Distribution, Metabolism, and Excretion)

properties. The table below summarizes the typical property shifts observed during the

optimization of kinase inhibitors (e.g., HPK1 and CDK8 programs)[3][5].
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Parameter
Traditional Planar
Scaffold (e.g., 7-
Azaindole)

Spiro-Lactam
Scaffold (e.g.,
Spiro-azaindoline)

Causality /
Mechanistic Driver

Kinase IC₅₀ 10 - 50 nM 0.5 - 5 nM

Optimal 3D fit and

bidentate H-bonding

via the lactam core.

Selectivity Fold
Low (cross-reacts with

LCK/CDKs)

>100-fold over off-

targets

Rigid projection of

bulky groups into non-

conserved pockets.

Microsomal Stability
Poor (High clearance,

>50 µL/min/mg)

Excellent (Low

clearance, <10

µL/min/mg)

Elimination of

electron-rich aromatic

CYP450 oxidation

sites.

Solubility
Low (due to π-π

stacking)
High

Disruption of crystal

lattice packing by the

sp3 spiro center.

Experimental Protocols
Protocol 1: Synthesis of a Spiro-Gamma-Lactam
Scaffold via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a robust, stereoselective method for constructing spiro-gamma-

lactams (e.g., spiro[indoline-3,2'-pyrrolidin]-2-ones)[2]. This protocol establishes the core 3D

framework prior to functionalization.

Materials:

Isatin derivative (1.0 eq)

Secondary amino acid (e.g., sarcosine or proline) (1.2 eq)

Activated alkene (e.g., substituted chalcone) (1.0 eq)

Solvent: Methanol or Toluene
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Equipment: Reflux apparatus, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology:

Ylide Generation: Dissolve the isatin derivative and the amino acid in 20 mL of methanol in a

round-bottom flask. Stir at 60°C for 30 minutes. Rationale: This condensation generates the

azomethine ylide (the 1,3-dipole) in situ.

Cycloaddition: Add the activated alkene to the reaction mixture. Elevate the temperature to

reflux (approx. 65°C for methanol) and stir for 4–6 hours.

Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl

Acetate 7:3). The disappearance of the bright orange isatin spot and the appearance of a

new, lower-Rf spot indicates successful cycloaddition.

Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced

pressure. Extract the residue with ethyl acetate and wash with brine.

Purification & Validation: Purify the crude product via flash column chromatography. Validate

the spirocyclic structure using ¹H NMR: look for the disappearance of the alkene protons and

the emergence of complex multiplets corresponding to the newly formed sp3-hybridized

pyrrolidine ring[2].

Protocol 2: TR-FRET Kinase Binding Assay for Spiro-
Lactam Validation
To validate the synthesized spiro-lactam as a potent kinase inhibitor, a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay

measures the ability of the inhibitor to displace a fluorescent tracer or prevent substrate

phosphorylation.

Materials:

Recombinant Kinase (e.g., HPK1 or CDK8/Cyclin C complex)

Biotinylated substrate peptide
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Europium (Eu)-labeled anti-phospho antibody (Donor)

Streptavidin-Allophycocyanin (APC) (Acceptor)

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spiro-lactam inhibitor

in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate

using an acoustic dispenser.

Kinase Incubation: Add 5 µL of the recombinant kinase solution (diluted in assay buffer) to

the wells. Incubate at room temperature for 15 minutes to allow the spiro-lactam to

equilibrate within the ATP-binding pocket.

Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km

concentration) and the biotinylated substrate peptide. Incubate for 60 minutes at room

temperature.

Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to

chelate Mg²⁺ and halt kinase activity), the Eu-labeled antibody, and Streptavidin-APC.

Incubate for 60 minutes in the dark.

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation:

340 nm; Emission: 615 nm and 665 nm).

Self-Validation & Quality Control:

Controls: Include wells with DMSO only (Maximum activity, 0% inhibition) and a known

pan-kinase inhibitor like Staurosporine (Minimum activity, 100% inhibition).

Z'-Factor: Calculate the Z'-factor using the control wells. A Z'-factor > 0.5 validates the

assay's robustness and confirms that the observed IC₅₀ shifts are due to the spiro-lactam's

structural properties, not assay noise.

Standard workflow for the development and validation of spiro-lactam kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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